molecular formula C5H3ClFNO B14867722 3-Chloro-4-fluoropyridin-2-OL

3-Chloro-4-fluoropyridin-2-OL

Cat. No.: B14867722
M. Wt: 147.53 g/mol
InChI Key: QOACSHGWUPOAQJ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoropyridin-2-OL is a heterocyclic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reaction of 3-chloro-2,4-difluoropyridine with a suitable nucleophile under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-Chloro-4-fluoropyridin-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoropyridin-2-OL undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of pyridine amines or alcohols.

Scientific Research Applications

3-Chloro-4-fluoropyridin-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoropyridin-2-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoropyridin-4-OL
  • 3-Chloro-5-fluoropyridin-2-OL
  • 2-Chloro-4-fluoropyridin-3-OL

Uniqueness

3-Chloro-4-fluoropyridin-2-OL is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

3-chloro-4-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9)

InChI Key

QOACSHGWUPOAQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1F)Cl

Origin of Product

United States

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